Methyl 5-amino-2-fluoro-4-hydroxybenzoate
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Overview
Description
Methyl 5-amino-2-fluoro-4-hydroxybenzoate is an organic compound with the molecular formula C8H8FNO3 It is a derivative of benzoic acid, characterized by the presence of amino, fluoro, and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-amino-2-fluoro-4-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 5-fluorosalicylic acid with methanol in the presence of a dehydrating agent such as concentrated sulfuric acid. The reaction mixture is typically refluxed for an extended period, followed by neutralization with a base like sodium bicarbonate to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-fluoro-4-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid, and vice versa.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Esterification: Methanol and sulfuric acid for ester formation; sodium hydroxide for hydrolysis.
Major Products
The major products formed from these reactions include various substituted benzoates, aminobenzoates, and hydroxybenzoates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 5-amino-2-fluoro-4-hydroxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-fluoro-4-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of amino, fluoro, and hydroxy groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-fluoro-2-hydroxybenzoate: Similar structure but lacks the amino group.
Methyl 2-fluoro-4-hydroxybenzoate: Differently substituted benzoate with similar functional groups.
Uniqueness
Methyl 5-amino-2-fluoro-4-hydroxybenzoate is unique due to the combination of amino, fluoro, and hydroxy groups on the benzoate structure. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
methyl 5-amino-2-fluoro-4-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRNVSHNAMHLNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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